
6-Ethylnaphthalene-1,4-dione
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Overview
Description
6-Ethylnaphthalene-1,4-dione is an alkylated polyaromatic compound synthesized via selective oxidation of 2-ethylnaphthalene using a catalytic system of H$2$WO$4$, H$3$PO$4$, and H$2$O$2$ in acetonitrile . The reaction preserves the ethyl side chain while oxidizing one aromatic ring, as confirmed by $^{13}\text{C}$ NMR analysis . This compound is notable for its role in heavy oil upgrading, where it contributes to reducing aromaticity in hydrocarbon fractions .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Ethylnaphthalene-1,4-dione can be synthesized through several methods. One common approach involves the oxidation of 6-ethylnaphthalene using oxidizing agents such as hydrogen peroxide (H₂O₂) in the presence of catalysts like tungstic acid (H₂WO₄) and phosphoric acid (H₃PO₄) . The reaction is typically carried out in organic solvents like acetonitrile, which helps control the selectivity of the oxidation process.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors and advanced catalytic systems to ensure high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Oxidation Reactions
The quinone structure of 6-ethylnaphthalene-1,4-dione allows further oxidation under controlled conditions. Key findings include:
Hydroxylation
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Reagents/Conditions : Hydrogen peroxide (H₂O₂) in the presence of tungstic acid (H₂WO₄) and phosphoric acid (H₃PO₄) at 65–85°C in acetonitrile .
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Product : 6-Ethyl-2-hydroxynaphthalene-1,4-dione forms via electrophilic aromatic substitution at the 2-position .
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Mechanism : The reaction proceeds through radical intermediates generated by H₂WO₄/H₂O₂, followed by hydroxyl group addition to the activated aromatic ring .
Selective Ring Oxidation
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Reagents/Conditions : Catalytic H₂WO₄ with H₂O₂ in polar solvents (e.g., acetonitrile) .
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Product : 5-Ethyl phthalic acid anhydride forms through cleavage of one aromatic ring while retaining the ethyl group .
Reduction Reactions
The quinone moiety is readily reduced to hydroquinone derivatives:
Two-Electron Reduction
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Reagents/Conditions : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) .
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Product : 6-Ethylnaphthalene-1,4-diol forms, with the ethyl group remaining intact .
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Mechanism : Hydride transfer to the carbonyl groups, yielding a diol structure .
Reagent | Solvent | Temperature | Product | Yield | Reference |
---|---|---|---|---|---|
NaBH₄ | THF | 25°C | 6-Ethylnaphthalene-1,4-diol | 75% | |
LiAlH₄ | Ether | 0°C | 6-Ethylnaphthalene-1,4-diol | 85% |
Substitution Reactions
The ethyl group and quinone system participate in nucleophilic and electrophilic substitutions:
Electrophilic Substitution
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Reagents/Conditions : Bromine (Br₂) in acetic acid at 50°C .
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Product : 6-(1-Bromoethyl)naphthalene-1,4-dione forms via bromination of the ethyl side chain .
Nucleophilic Substitution
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Reagents/Conditions : Thiophenol (C₆H₅SH) with potassium carbonate (K₂CO₃) in dimethylformamide (DMF) .
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Product : 6-(Phenylthioethyl)naphthalene-1,4-dione forms through thiol-ene coupling .
Stability and Reaction Optimization
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Research has indicated that compounds derived from naphthalene-1,4-dione exhibit significant antimicrobial properties. A study synthesized a series of 1,4-naphthoquinone derivatives, including 6-ethylnaphthalene-1,4-dione, which were evaluated for their in vitro antimicrobial activity. Results showed promising efficacy against various bacterial strains, highlighting their potential as therapeutic agents in treating infections .
Anticancer Properties
this compound has been investigated for its anticancer potential. Certain derivatives of naphthoquinones have demonstrated the ability to inhibit the growth of cancer cells and induce apoptosis. For instance, compounds with structural modifications similar to this compound have been found to target specific pathways involved in tumor growth and metastasis .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of naphthoquinones. Compounds like this compound are being studied for their ability to protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis and Chemical Transformations
Oxidation Reactions
this compound can be synthesized through the selective oxidation of 2-ethylnaphthalene using catalysts like H2WO4 combined with hydrogen peroxide. This method allows for the preservation of the ethyl chain while selectively oxidizing the aromatic ring. The reaction conditions can be optimized to yield high-purity products with minimal by-products .
Role as a Building Block
In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its reactivity allows it to participate in various chemical transformations, including nucleophilic substitutions and Michael additions, making it valuable in synthetic organic chemistry .
Material Science Applications
Dye Production
Due to its vibrant color properties, this compound is explored for use in dye production. Its derivatives can be utilized as colorants in textiles and coatings due to their stability and resistance to fading under light exposure .
Polymer Chemistry
In polymer science, naphthoquinone derivatives are being investigated for their potential use as photoinitiators in polymerization processes. The unique chemical structure of this compound allows it to absorb UV light and initiate polymerization reactions effectively .
Case Studies
Mechanism of Action
The mechanism of action of 6-ethylnaphthalene-1,4-dione involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a potential candidate for redox-based biological activities. It interacts with various molecular targets, including enzymes and cellular components, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Comparison with Similar Naphthalene-1,4-dione Derivatives
Substituent Variations
Naphthalene-1,4-dione derivatives differ primarily in substituent type, position, and complexity:
Key Observations :
- Alkyl chains (ethyl, pentadecyl) enhance hydrophobicity, while polar groups (hydroxy, methoxy) increase solubility and reactivity.
- Substituent positions influence electronic properties and intermolecular interactions (e.g., H-bonding for hydroxy groups).
Key Observations :
- Catalytic oxidation (for this compound) favors preservation of alkyl chains, whereas Strecker synthesis (for pentadecylphenoxy derivatives) requires multi-step purification.
- Surfactant-based methods improve selectivity for chloro-hydroxyphenyl derivatives.
Physicochemical Properties
Experimental and Calculated Properties
*Calculated based on molecular formula (C${12}$H${12}$O$_2$).
Key Observations :
- Chloro and hydroxyphenyl groups increase LogP (lipophilicity), while amino and hydroxy groups elevate PSA (polar surface area), influencing solubility and bioavailability.
- Long alkyl chains (e.g., pentadecyl) drastically increase molecular weight and hydrophobicity.
Industrial and Pharmaceutical Uses
Key Observations :
- This compound is tailored for industrial catalysis, whereas methoxy/pentadecylphenoxy derivatives target biomedical applications.
- Chloro-hydroxyphenyl derivatives serve as intermediates in drug discovery.
Biological Activity
6-Ethylnaphthalene-1,4-dione is a derivative of naphthoquinone, a class of compounds known for their diverse biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial, antitumor, and other pharmacological effects based on recent research findings.
This compound can be synthesized through the oxidation of 2-ethylnaphthalene using various oxidizing agents. Studies have shown that this compound retains the ethyl group while undergoing oxidation to form the quinone structure. The synthesis typically involves reactions such as those with hydrogen peroxide in acidic conditions, leading to the formation of this compound along with other products like 5-ethyl phthalic acid anhydride .
Biological Activity
Antimicrobial Properties:
Research has demonstrated that naphthoquinone derivatives exhibit significant antimicrobial activity. A study evaluating various naphthalene-1,4-dione derivatives found that several compounds showed promising antimycobacterial activity against Mycobacterium tuberculosis (M. tb), with minimum inhibitory concentrations (MIC) as low as 3.13 µg/mL for some derivatives . While specific data for this compound is limited, its structural similarity to other active naphthoquinones suggests potential efficacy against bacterial pathogens.
Antitumor Activity:
Naphthoquinones are also noted for their antitumor properties. The mechanisms by which they exert these effects include the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Studies indicate that naphthoquinones can intercalate into DNA and inhibit topoisomerases, enzymes critical for DNA replication and repair . Although direct studies on this compound are scarce, its classification within this chemical family implies a potential for similar biological activities.
Mechanisms of Action:
The biological activity of this compound is likely mediated through its electrophilic nature, allowing it to form covalent bonds with cellular macromolecules. This property facilitates interactions with enzymes and nucleic acids, potentially disrupting cellular functions and leading to cytotoxic effects in target cells .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. How can the synthesis of 6-Ethylnaphthalene-1,4-dione be optimized to preserve the ethyl side chain during oxidation?
- Methodological Answer : The ethyl chain can be preserved by selecting solvents that direct oxidation to the aromatic ring rather than the alkyl group. For example, acetonitrile (high polarity index) promotes aromatic oxidation when using H2WO4/H2O2 as the catalyst-oxidant system. Reaction parameters include a temperature of 65°C, 20-hour reaction time, and substrate-to-catalyst ratios favoring aromatic ring activation. Key products like this compound are confirmed via 13C NMR to ensure no side-chain degradation .
Q. What spectroscopic techniques are most reliable for characterizing this compound and its derivatives?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl stretches (C=O) at ~1670 cm−1 and hydroxyl groups in derivatives.
- NMR : 1H NMR resolves aromatic proton environments (δ 6.8–8.2 ppm), while 13C NMR confirms quinone carbonyls (δ 180–185 ppm). For low-solubility derivatives, deuterated solvents like DMSO-d6 enhance signal resolution.
- Comparison with Standards : Cross-referencing spectral data with PubChem entries (e.g., InChIKey: OPKFWRVRCVCMJH-UHFFFAOYSA-N) ensures structural fidelity .
Advanced Research Questions
Q. How does solvent polarity influence the regioselectivity of 2-ethylnaphthalene oxidation to form this compound?
- Methodological Answer : Solvent polarity dictates reaction pathways:
- Low-Polarity Solvents (Toluene/Chlorobenzene) : Promote α-carbon oxidation of the ethyl chain, yielding acetonaphthone derivatives.
- High-Polarity Solvents (Acetonitrile) : Stabilize polar intermediates, directing oxidation to the aromatic ring. This is validated by 13C NMR absence of acetonaphthone peaks in acetonitrile-based reactions .
- Experimental Design : Use controlled solvent comparisons, monitor reaction progress via TLC, and validate product ratios through GC-MS or HPLC.
Q. How can contradictory toxicological data from in vitro and in vivo studies be systematically evaluated?
- Methodological Answer : Apply risk-of-bias (RoB) assessment tools:
- For Animal Studies : Use questionnaires addressing dose randomization, allocation concealment, and outcome reporting (Table C-7, ). Studies with ≥3 "Yes" responses are prioritized for moderate-to-high confidence .
- Data Reconciliation : Cross-validate systemic effects (e.g., hepatic/renal toxicity) across species using inclusion criteria from Table B-1 (), focusing on exposure routes (oral/inhalation) and outcome alignment .
Q. What computational strategies predict the crystal structure and electronic properties of this compound?
- Methodological Answer :
- Hybrid DFT-Empirical Methods : Combine DFT calculations (e.g., VASP software) with empirical van der Waals corrections to model flexible molecular conformations.
- Crystal Packing Prediction : Screen low-energy configurations across all 230 space groups, followed by reoptimization using hybrid force fields. This approach successfully identified experimental structures for cyclohexane-1,4-dione analogs .
Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- Synthesis : Use nucleophilic substitution (e.g., 2,3-dichloro-1,4-naphthoquinone with amines/thiols) to generate derivatives ().
- Activity Assays :
- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.
- Anticancer : MTT assays on cell lines (e.g., HepG2, MCF-7) with IC50 determination.
- Mechanistic Studies : ROS detection via fluorescence probes (e.g., DCFH-DA) to link quinone redox cycling to cytotoxicity .
Properties
CAS No. |
17539-30-9 |
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Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
6-ethylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O2/c1-2-8-3-4-9-10(7-8)12(14)6-5-11(9)13/h3-7H,2H2,1H3 |
InChI Key |
UVHMQBSPOCXMKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=O)C=CC2=O |
Origin of Product |
United States |
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